molecular formula C9H17ClO B8593836 2-Ethyl-2-methylhexanoyl chloride CAS No. 49802-73-5

2-Ethyl-2-methylhexanoyl chloride

Cat. No. B8593836
M. Wt: 176.68 g/mol
InChI Key: KQMKJGXDDZOKPF-UHFFFAOYSA-N
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Patent
US04126585

Procedure details

316 gm (2moles) of 2-methyl-2-ethyl-hexanoic acid were heated to boiling with 357 gm (3 moles) of thionyl chloride under agitation until the evolution of gas had ended. The surplus thionyl chloride was distilled off and the residue was fractionated in vacuo. 320 gm (90% of theory) of 2-methyl-2-ethyl-hexanoyl chloride of b.p. 78° C. at 13 mmHg were obtained.
Quantity
316 g
Type
reactant
Reaction Step One
Quantity
357 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH2:10][CH3:11])([CH2:6][CH2:7][CH2:8][CH3:9])[C:3](O)=[O:4].S(Cl)([Cl:14])=O>>[CH3:1][C:2]([CH2:10][CH3:11])([CH2:6][CH2:7][CH2:8][CH3:9])[C:3]([Cl:14])=[O:4]

Inputs

Step One
Name
Quantity
316 g
Type
reactant
Smiles
CC(C(=O)O)(CCCC)CC
Step Two
Name
Quantity
357 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The surplus thionyl chloride was distilled off

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)Cl)(CCCC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 320 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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